N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide
CAS No.: 952968-94-4
Cat. No.: VC4332944
Molecular Formula: C23H22N4O4
Molecular Weight: 418.453
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 952968-94-4 |
|---|---|
| Molecular Formula | C23H22N4O4 |
| Molecular Weight | 418.453 |
| IUPAC Name | N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C23H22N4O4/c1-29-17-7-4-15(5-8-17)12-22(28)25-18-13-16(6-9-20(18)30-2)19-14-27-21(24-19)10-11-23(26-27)31-3/h4-11,13-14H,12H2,1-3H3,(H,25,28) |
| Standard InChI Key | JYIZNTXEJSOGJS-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)OC |
Introduction
Structural Characteristics
The compound's structure includes a phenyl ring substituted with a methoxy group and an imidazo[1,2-b]pyridazine moiety, which is linked to another phenyl ring via an acetamide group. The molecular formula and weight of this compound are not explicitly mentioned in the available literature, but based on similar compounds, it likely has a molecular formula in the range of C25H24N4O4, with a molecular weight around 440 g/mol.
| Property | Value (Estimated) |
|---|---|
| Molecular Formula | C25H24N4O4 |
| Molecular Weight | Approximately 440 g/mol |
Synthesis
The synthesis of compounds with similar structures typically involves multi-step organic reactions. Common steps include the formation of the imidazo[1,2-b]pyridazine core, followed by coupling reactions to attach the phenyl rings and other functional groups. Reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) are often used, with conditions optimized for yield and purity.
Biological Activity
While specific biological activity data for N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide is not available, compounds with similar structures have shown promising activities:
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Anticancer Activity: Compounds with imidazo[1,2-b]pyridazine cores have been shown to inhibit enzymes involved in cancer pathways, potentially leading to cell cycle arrest and apoptosis.
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Anti-inflammatory Effects: Methoxy groups in similar compounds enhance their ability to modulate inflammatory responses.
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Antimicrobial Activity: Similar compounds have demonstrated effectiveness against bacterial and fungal strains.
Future Research Directions
Given the potential therapeutic applications of compounds with imidazo[1,2-b]pyridazine structures, further research on N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide is warranted. This includes detailed synthesis optimization, biological activity screening, and structure-activity relationship studies to enhance its therapeutic efficacy.
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